molecular formula C26H24ClF2N5O2 B11569136 [4-(5-Chloro-2-methylphenyl)piperazin-1-yl][7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

[4-(5-Chloro-2-methylphenyl)piperazin-1-yl][7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

Cat. No.: B11569136
M. Wt: 511.9 g/mol
InChI Key: FIKIAFWAEKKQGC-UHFFFAOYSA-N
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Description

1-(5-CHLORO-2-METHYLPHENYL)-4-[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE is a complex organic compound that features a combination of aromatic rings, a piperazine moiety, and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the difluoromethyl and methoxyphenyl groups: These groups can be introduced via substitution reactions using suitable reagents.

    Attachment of the piperazine moiety: This step often involves nucleophilic substitution reactions.

    Final coupling with the chloromethylphenyl group: This can be done using coupling reagents under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the difluoromethyl group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying interactions with biological targets.

    Medicine: Potential use as a pharmaceutical agent due to its structural complexity.

    Industry: Could be used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The pyrazolo[1,5-a]pyrimidine core is known to interact with various biological pathways, potentially affecting signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-methylphenyl)-4-(4-methoxyphenyl)piperazine: Lacks the pyrazolo[1,5-a]pyrimidine core.

    4-[7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazine: Lacks the chloromethylphenyl group.

Uniqueness

The uniqueness of 1-(5-CHLORO-2-METHYLPHENYL)-4-[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE lies in its combination of functional groups and structural motifs, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C26H24ClF2N5O2

Molecular Weight

511.9 g/mol

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

InChI

InChI=1S/C26H24ClF2N5O2/c1-16-3-6-18(27)13-22(16)32-9-11-33(12-10-32)26(35)20-15-30-34-23(24(28)29)14-21(31-25(20)34)17-4-7-19(36-2)8-5-17/h3-8,13-15,24H,9-12H2,1-2H3

InChI Key

FIKIAFWAEKKQGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=C(C=C5)OC

Origin of Product

United States

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